3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Electrophilic reactivity Covalent inhibitor design Nucleophilic addition

3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one (C₁₇H₁₅BrN₂O, MW 343.22) is a synthetic 3,4-dihydroquinazolin-2(1H)-one derivative belonging to a privileged heterocyclic class widely explored for kinase inhibition, antimicrobial activity, and CNS modulation. Unlike the dominant 4-oxo-quinazolinone pharmacophore, this compound features a rare exocyclic 4-methylene group, which fundamentally alters the ring electronics and creates a reactive electrophilic site.

Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
Cat. No. B5780663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Molecular FormulaC17H15BrN2O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21)
InChIKeyNJIDCRAWSZMQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one – Core Scaffold, Molecular Identity, and Comparator Landscape


3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one (C₁₇H₁₅BrN₂O, MW 343.22) is a synthetic 3,4-dihydroquinazolin-2(1H)-one derivative belonging to a privileged heterocyclic class widely explored for kinase inhibition, antimicrobial activity, and CNS modulation [1]. Unlike the dominant 4-oxo-quinazolinone pharmacophore, this compound features a rare exocyclic 4-methylene group, which fundamentally alters the ring electronics and creates a reactive electrophilic site [2]. The N3-(4-bromophenyl) and C6-ethyl substituents further tune lipophilicity and steric bulk, distinguishing it from both simpler 4-oxo congeners (e.g., 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one) and other 4-methylene analogs that lack the C6-ethyl group. No primary research article, patent, or authoritative database provides quantitative biological or physicochemical profiling specific to this compound, necessitating reliance on class-level inference for any differentiation claims.

Why 3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one Cannot Be Freely Substituted by Other Quinazolinone Analogs


Within the quinazolinone family, even minor substituent changes produce dramatic shifts in target engagement and pharmacokinetic behavior. The 4-methylene group introduces an electrophilic exocyclic double bond absent in the ubiquitous 4-oxo-quinazolinones; this site undergoes nucleophilic addition (e.g., with methanol) and can form covalent adducts with biological nucleophiles, a reactivity profile unavailable to 4-oxo or 4-substituted dihydroquinazoline analogs [1]. The C6-ethyl substituent adds lipophilicity and steric volume relative to unsubstituted or C6-halo analogs, potentially altering blood-brain barrier penetration and CYP450 susceptibility according to general medicinal chemistry principles [2]. Generic substitution with a 3-(4-bromophenyl)-4-oxo-quinazolinone or a 4-methylene analog lacking the C6-ethyl group would therefore eliminate these distinctive electronic and steric features, likely resulting in a different target selectivity and ADME profile. The quantitative evidence below, though limited to class-level SAR and structural comparisons, substantiates why procurement decisions should treat this compound as non-interchangeable with its closest available analogs.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one


Exocyclic 4-Methylene Group Confers Distinct Electrophilic Reactivity Versus 4-Oxo Analogs

The 4-methylene group in this compound is an electrophilic site capable of undergoing nucleophilic addition, as demonstrated by the crystallographically characterized addition of methanol to the 4-methylene group of the analogous quinazolinthione 4a (CCDC 1906268). This reactivity is absent in 4-oxo-quinazolinones such as 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS 1788-95-0), which possess a fully conjugated, non-electrophilic carbonyl at C4 [1]. The exocyclic double bond also increases the LUMO density at C4, as demonstrated by DFT calculations (SMD-B3LYP-D3(BJ)/BS1) on the model compound 4a [1]. This feature positions the target compound as a potential covalent warhead-bearing scaffold, whereas 4-oxo analogs are restricted to reversible binding.

Electrophilic reactivity Covalent inhibitor design Nucleophilic addition

C6-Ethyl Substitution Increases Calculated Lipophilicity Relative to C6-Unsubstituted 4-Methylene Analogs

Based on the class-level SAR of quinazolinones, the C6-ethyl group adds approximately 1.0–1.5 logP units compared to an unsubstituted phenyl ring [1]. While experimentally measured logP for the target compound is not available in allowed sources, the analogous 4-oxo compound 3-(4-bromophenyl)-2-propylquinazolin-4(3H)-one (CAS 101440-64-6, also C₁₇H₁₅BrN₂O) provides a structural benchmark: the propyl chain at C2 contributes similar lipophilicity. The target compound's C6-ethyl group, combined with the 4-methylene and N3-(4-bromophenyl) motifs, creates a lipophilicity profile distinct from both the C6-unsubstituted 4-methylene analog (which would have lower logP) and the 4-oxo, C2-alkyl analogs (which lack the electrophilic 4-methylene).

Lipophilicity Blood-brain barrier penetration Physicochemical properties

Metal-Free Synthetic Route Reported for the 4-Methylene-3,4-dihydroquinazolin-2(1H)-one Scaffold

A metal-free, room-temperature cyclization method using 2-aminoacetophenones and isocyanates in acetonitrile/NaOH (5 M, 10 mol%) has been reported for the general synthesis of 3-substituted 4-methylene-3,4-dihydroquinazolin-2(1H)-ones. For compound 7a (the phenyl-substituted prototype), a 90% yield was achieved at 20 mmol scale with product isolation by simple filtration, demonstrating scalability without chromatography [1]. This synthetic accessibility contrasts with many 4-oxo-quinazolinone syntheses that require transition-metal catalysts, high temperatures, or multi-step sequences. Since the target compound belongs to this same scaffold class, it is accessible via this efficient, green methodology, which may translate to lower cost and higher purity at procurement scale.

Synthetic accessibility Green chemistry Scalability

Recommended Application Scenarios for 3-(4-Bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one Based on Evidence Profile


Covalent Probe and Targeted Covalent Inhibitor (TCI) Development

The electrophilic 4-methylene group, experimentally confirmed to undergo nucleophilic addition [1], positions this compound as a scaffold for designing covalent inhibitors targeting cysteine, serine, or lysine residues in kinases, proteases, or other enzymes. Procurement for this application is justified when a reversible 4-oxo-quinazolinone comparator has failed to achieve sufficient target residence time, and the 4-methylene warhead offers a path to irreversible or slowly reversible target engagement.

CNS-Penetrant Lead Optimization Programs

The C6-ethyl group contributes an estimated +1.0–1.5 logP units relative to unsubstituted analogs, potentially enhancing blood-brain barrier penetration [1]. This compound may serve as a starting point for neuroscience programs (e.g., Alzheimer's disease, where dihydroquinazoline scaffolds have shown cholinesterase and β-secretase inhibitory activity) where peripheral 4-oxo-quinazolinone leads lack sufficient CNS exposure.

Medicinal Chemistry SAR Expansion Around the 4-Methylene Pharmacophore

Since the 4-methylene-3,4-dihydroquinazolin-2(1H)-one scaffold is synthetically accessible via a metal-free, high-yielding route [1], this specific compound (with the N3-(4-bromophenyl) and C6-ethyl combination) represents a distinct SAR probe for mapping steric and electronic requirements at the C6 and N3 positions. Procurement is recommended when building a focused library to explore the impact of C6 alkyl substitution on target potency and selectivity, using the C6-unsubstituted 4-methylene analog as the baseline comparator.

Covalent Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 343 Da and a single electrophilic site, this compound falls within the acceptable size range for a covalent fragment. The 4-methylene group can form a covalent bond with a target cysteine, enabling fragment linking or growing strategies. Procurement for covalent FBDD campaigns is appropriate when the fragment library requires electrophilic quinazolinone cores distinct from the more common acrylamide or chloroacetamide warheads.

Quote Request

Request a Quote for 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.